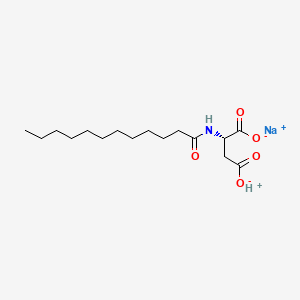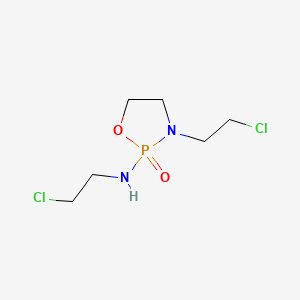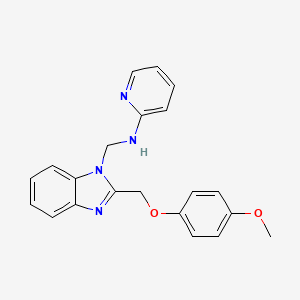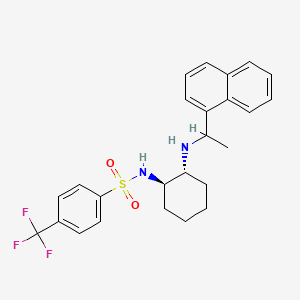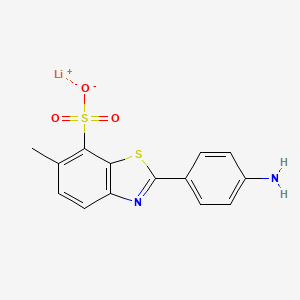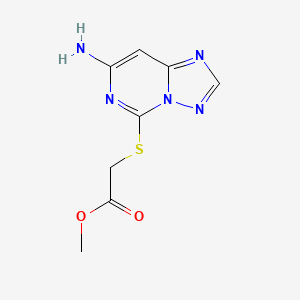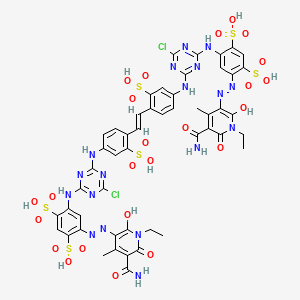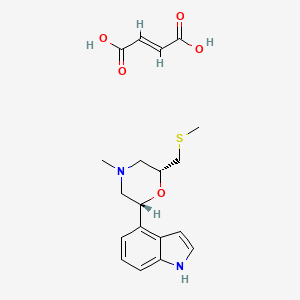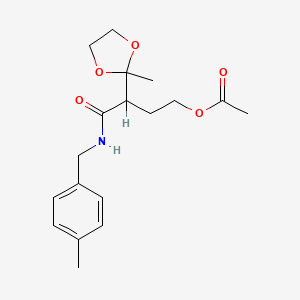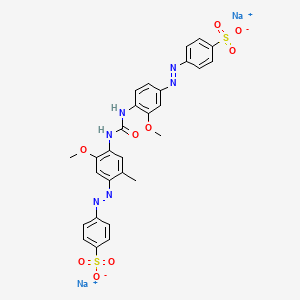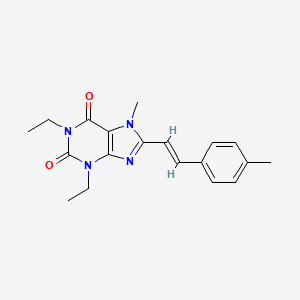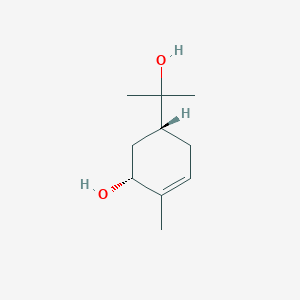
p-Menth-6-en-2,8-diol, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-cis-Sobrerol: is a naturally occurring organic compound that belongs to the class of terpenoids. It is a secondary alcohol derived from the oxidation of α-pinene, a major component of turpentine oil. This compound is known for its potential therapeutic properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-cis-Sobrerol typically involves the oxidation of α-pinene. One common method is the use of a catalytic amount of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium at room temperature, leading to the formation of (-)-cis-Sobrerol.
Industrial Production Methods: Industrial production of (-)-cis-Sobrerol often involves the use of biocatalysts to achieve high yields and selectivity. Enzymatic oxidation using specific oxidoreductases has been explored to produce (-)-cis-Sobrerol from α-pinene in a more environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions: (-)-cis-Sobrerol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sobrerone.
Reduction: Reduction of (-)-cis-Sobrerol can yield dihydrosobrerol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sobrerone
Reduction: Dihydrosobrerol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-cis-Sobrerol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and as a starting material for the production of other terpenoids.
Biology: In biological research, (-)-cis-Sobrerol has been studied for its potential anti-inflammatory and antioxidant properties. It is used in studies investigating the biological pathways involved in inflammation and oxidative stress.
Medicine: (-)-cis-Sobrerol has shown potential as a therapeutic agent in the treatment of respiratory conditions. It is being explored for its mucolytic properties, which can help in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory disorders.
Industry: In the industrial sector, (-)-cis-Sobrerol is used in the formulation of fragrances and flavors. Its pleasant aroma makes it a valuable component in the production of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of (-)-cis-Sobrerol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. (-)-cis-Sobrerol can scavenge free radicals, thereby reducing oxidative damage. Additionally, it may inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Sobrerone: An oxidized form of (-)-cis-Sobrerol with similar biological properties.
Dihydrosobrerol: A reduced form of (-)-cis-Sobrerol with potential therapeutic applications.
α-Pinene: The precursor to (-)-cis-Sobrerol, widely used in the synthesis of various terpenoids.
Uniqueness: (-)-cis-Sobrerol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
772-36-1 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1R,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9-/m1/s1 |
Clave InChI |
OMDMTHRBGUBUCO-RKDXNWHRSA-N |
SMILES isomérico |
CC1=CC[C@H](C[C@H]1O)C(C)(C)O |
SMILES canónico |
CC1=CCC(CC1O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


